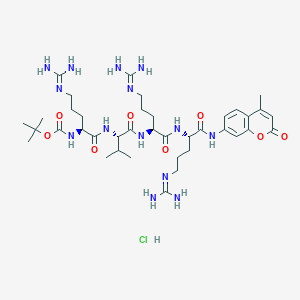

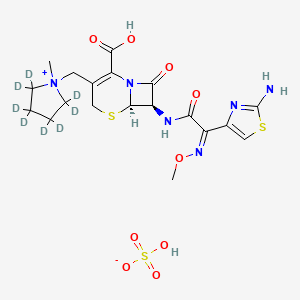

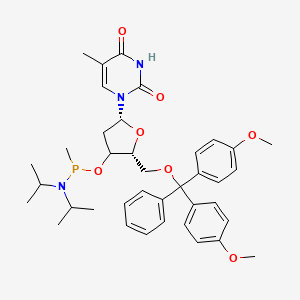

![molecular formula C21H22O11 B12393329 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)

5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto 5,7-dihidroxi-2-[1-hidroxi-4-[(2R,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxaciclohexa-2,5-dien-1-il]croman-4-ona es una molécula orgánica compleja que pertenece a la clase de los flavonoides. Los flavonoides son conocidos por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas. Este compuesto en particular se caracteriza por sus múltiples grupos hidroxilo y una estructura central de croman-4-ona, que contribuyen a sus propiedades químicas y biológicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5,7-dihidroxi-2-[1-hidroxi-4-[(2R,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxaciclohexa-2,5-dien-1-il]croman-4-ona generalmente involucra varios pasos:

Materiales de partida: La síntesis comienza con materiales de partida fácilmente disponibles como la 2-hidroxiacetofenona y varios benzaldehídos sustituidos.

Reacción de condensación: El paso inicial involucra una reacción de condensación entre 2-hidroxiacetofenona y un benzaldehído sustituido en presencia de una base, como el hidróxido de sodio, para formar un intermedio de calcona.

Ciclización: El intermedio de calcona sufre ciclización en presencia de un catalizador ácido, como el ácido clorhídrico, para formar la estructura central de croman-4-ona.

Hidroxilación: Los grupos hidroxilo se introducen mediante reacciones de hidroxilación usando reactivos como el peróxido de hidrógeno o el tetróxido de osmio.

Glicosilación: El paso final involucra la glicosilación, donde los grupos hidroxilo están protegidos y luego reaccionan con un donador de glicósido, como un derivado de glucosa protegido, en presencia de un catalizador como el carbonato de plata.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cromatografía en columna y la recristalización para obtener el compuesto puro.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, donde los grupos hidroxilo se oxidan para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el núcleo de croman-4-ona en derivados dihidro.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución, donde se reemplazan por otros grupos funcionales como halógenos o grupos alquilo.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos como el permanganato de potasio o el peróxido de hidrógeno se utilizan comúnmente.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Se utilizan agentes halogenantes como el cloruro de tionilo o agentes alquilantes como el yoduro de metilo.

Productos Principales

Oxidación: Quinonas o derivados hidroxilados.

Reducción: Derivados dihidro.

Sustitución: Derivados halogenados o alquilados.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones químicas, lo que lo convierte en un intermedio valioso en la síntesis orgánica.

Biología

Biológicamente, el compuesto exhibe una actividad antioxidante significativa, que ayuda a eliminar los radicales libres y protege las células del estrés oxidativo. También muestra propiedades antiinflamatorias al inhibir la producción de citoquinas proinflamatorias.

Medicina

En medicina, se estudia el compuesto por sus posibles propiedades anticancerígenas. Se ha demostrado que induce la apoptosis en las células cancerosas e inhibe el crecimiento tumoral. Además, sus propiedades antioxidantes y antiinflamatorias lo convierten en un candidato para el tratamiento de enfermedades crónicas como las enfermedades cardiovasculares y los trastornos neurodegenerativos.

Industria

Industrialmente, el compuesto se utiliza en la formulación de suplementos dietéticos y alimentos funcionales debido a sus propiedades beneficiosas para la salud. También se explora su uso en cosméticos por sus efectos antioxidantes y antienvejecimiento.

Mecanismo De Acción

El compuesto ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres donando átomos de hidrógeno de sus grupos hidroxilo, neutralizando así las especies reactivas de oxígeno.

Actividad antiinflamatoria: Inhibe la activación del factor nuclear-kappa B (NF-κB) y la producción de citoquinas proinflamatorias como la interleucina-6 (IL-6) y el factor de necrosis tumoral-alfa (TNF-α).

Actividad anticancerígena: Induce la apoptosis en las células cancerosas activando las enzimas caspasa e inhibiendo la vía de señalización PI3K/Akt.

Comparación Con Compuestos Similares

Compuestos Similares

Quercetina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias similares.

Kaempferol: Un flavonoide conocido por sus efectos anticancerígenos y cardioprotectores.

Luteolina: Un flavonoide con fuertes propiedades antiinflamatorias y neuroprotectoras.

Unicidad

La singularidad de 5,7-dihidroxi-2-[1-hidroxi-4-[(2R,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxaciclohexa-2,5-dien-1-il]croman-4-ona radica en su patrón específico de glicosilación y la presencia de múltiples grupos hidroxilo, que mejoran su solubilidad y biodisponibilidad. Esto lo convierte en un agente antioxidante y antiinflamatorio más potente en comparación con sus contrapartes similares.

Propiedades

Fórmula molecular |

C21H22O11 |

|---|---|

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-8-14-17(26)18(27)19(28)20(32-14)30-10-1-3-21(29,4-2-10)15-7-12(25)16-11(24)5-9(23)6-13(16)31-15/h1-7,10,14,17-20,22-24,26-29H,8H2/t10?,14-,17-,18+,19-,20-,21?/m1/s1 |

Clave InChI |

JSUSPSWATHLLME-XGYOFUELSA-N |

SMILES isomérico |

C1=CC(C=CC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O |

SMILES canónico |

C1=CC(C=CC1OC2C(C(C(C(O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

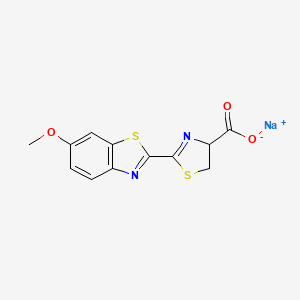

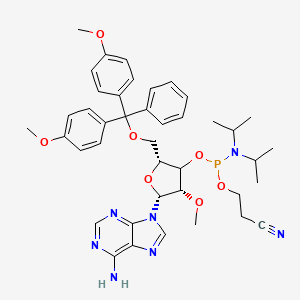

![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)

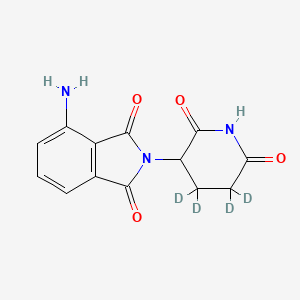

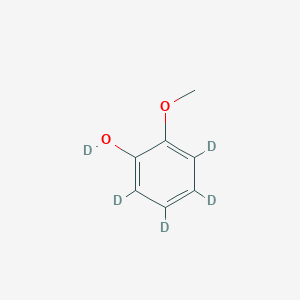

![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)

![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)

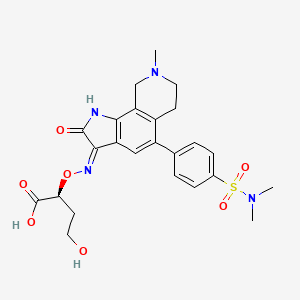

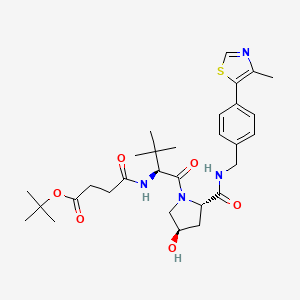

![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)